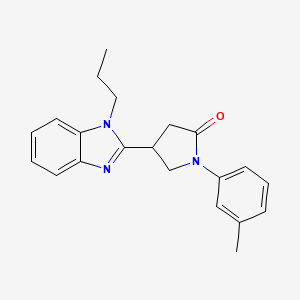
1-(3-Methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolidinone derivative that has shown promising results in scientific research related to its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
The synthesis and evaluation of a series of compounds, including those similar to 1-(3-Methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one, have shown promising antimicrobial and antitubercular properties. For instance, some derivatives have demonstrated significant antibacterial activity against various bacterial strains, including A. baumannii and the M. tuberculosis H37Rv strain, suggesting potential as powerful antimycobacterial agents (Nural et al., 2018). Similarly, other studies have synthesized and tested compounds for their antimicrobial, antitubercular, and anti-HIV activities, finding some derivatives to exhibit potent activity against specific bacterial strains and suggesting their potential for further optimization as novel antitubercular and anti-HIV drugs (Narendhar et al., 2019).
Anti-Alzheimer's Potential
Research into N-benzylated derivatives of pyrrolidin-2-one/imidazolidin-2-one has uncovered compounds with significant anti-Alzheimer's activity, showing promise for the management of Alzheimer's disease. Some compounds have displayed excellent profiles in behavioral studies and biochemical assays, comparing favorably with donepezil, a leading drug for Alzheimer's treatment (Gupta et al., 2020).
Proton Exchange Membranes for Fuel Cells
In the field of material science, novel polybenzimidazoles containing specific moieties have been synthesized for high-temperature proton exchange membrane fuel cells (PEMFCs). These compounds have shown high glass transition temperatures, excellent thermal stability, and promising proton conductivity after doping with phosphoric acid, highlighting their potential as high-temperature proton exchange membranes (Li et al., 2012).
Catalytic Activity in Organic Synthesis
Chiral tetradentate ligands based on pyrrolidin-2-one structures have been developed for asymmetric epoxidation reactions of olefins using hydrogen peroxide, with certain Fe(ii) complexes showing high enantioselectivities. This demonstrates the potential of these ligands and their metal complexes in catalyzing important transformations in organic synthesis (Mitra et al., 2019).
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)16-13-20(25)24(14-16)17-8-6-7-15(2)12-17/h4-10,12,16H,3,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZWMVSFVXOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2799132.png)
![5-bromo-2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2799135.png)
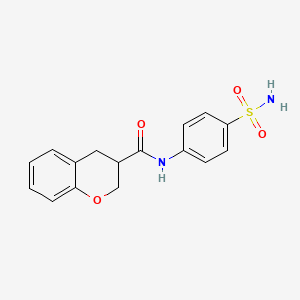
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2799139.png)
![6-Bromo-5-chloro-1H-benzo[d]imidazole](/img/structure/B2799140.png)
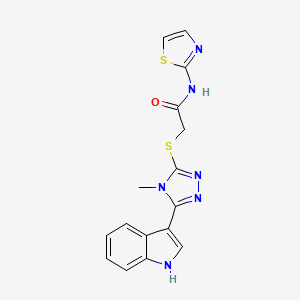
![methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate](/img/structure/B2799142.png)
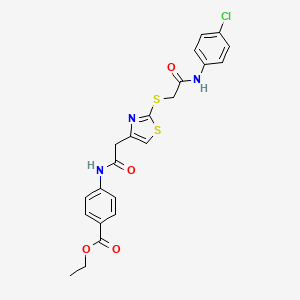

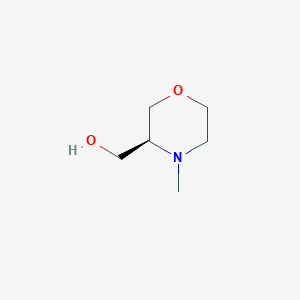
![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799148.png)


![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2799152.png)